Molecular structure of 6-Bromo-2,3-dichlorobenzaldehyde
Molecular structure of 6-Bromo-2,3-dichlorobenzaldehyde
An In-depth Technical Guide to the Molecular Structure of 6-Bromo-2,3-dichlorobenzaldehyde
Abstract
6-Bromo-2,3-dichlorobenzaldehyde is a polysubstituted aromatic aldehyde, a class of compounds that serves as versatile intermediates in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. The precise arrangement of electron-withdrawing halogen substituents, combined with the reactive aldehyde functionality, imparts a unique electronic and steric profile, making it a valuable synthon for targeted molecular design. This technical guide provides a comprehensive examination of the molecular structure of 6-Bromo-2,3-dichlorobenzaldehyde. Leveraging established chemical principles and comparative data from structurally analogous compounds, this document details its predicted physicochemical properties, provides a thorough analysis of its expected spectroscopic signatures for structural confirmation, outlines a logical synthetic pathway with mechanistic justifications, and establishes essential safety protocols for its handling. This guide is intended for researchers, chemists, and drug development professionals requiring a deep, practical understanding of this specific chemical entity.
Introduction to Halogenated Benzaldehydes
Halogenated benzaldehydes are a cornerstone of modern organic synthesis. The presence of halogen atoms on the aromatic ring significantly influences the molecule's reactivity, lipophilicity, and metabolic stability, making these compounds critical building blocks in the development of new therapeutic agents and specialized materials.[1] The aldehyde group provides a reactive handle for a multitude of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions.
6-Bromo-2,3-dichlorobenzaldehyde is a specific member of this class, characterized by a dense halogen substitution pattern. This guide elucidates its molecular architecture from first principles and predictive analysis, offering a robust framework for its synthesis, identification, and utilization in advanced research applications.
Molecular Structure and Physicochemical Properties
The foundational step in understanding a compound is to define its structure and predict its physical characteristics, which dictate its handling, solubility, and reaction kinetics.
IUPAC Nomenclature and Structural Representation
The unambiguous name for the compound is 6-Bromo-2,3-dichlorobenzaldehyde . Its structure consists of a benzene ring substituted with an aldehyde group at position 1, chlorine atoms at positions 2 and 3, and a bromine atom at position 6.
Caption: 2D molecular structure of 6-Bromo-2,3-dichlorobenzaldehyde.
Predicted Physicochemical Properties
While experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on closely related analogs such as 2,3-dichlorobenzaldehyde and other polyhalogenated aromatic compounds.[1][2][3]
| Property | Predicted Value | Source/Basis for Prediction |
| CAS Number | Not assigned | Based on novelty of the compound. |
| Molecular Formula | C₇H₃BrCl₂O | Derived from structure. |
| Molecular Weight | 253.91 g/mol | Calculated from atomic weights.[4] |
| Appearance | White to off-white crystalline solid | Analogy with similar compounds like 2,3-dichlorobenzaldehyde.[2] |
| Melting Point | 70-90 °C | Expected to be slightly higher than 2,3-dichlorobenzaldehyde (64-67 °C) due to increased molecular weight and packing forces.[3] |
| Boiling Point | > 250 °C | Expected to be higher than 2,3-dichlorobenzaldehyde (242.9 °C) due to the heavier bromine atom.[2] |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF). | Typical for aromatic organic compounds.[2] |
Spectroscopic and Analytical Characterization
Structural elucidation of a newly synthesized molecule is paramount. The following spectroscopic techniques provide a definitive fingerprint for 6-Bromo-2,3-dichlorobenzaldehyde. The predicted data serves as a benchmark for experimental verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule.
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¹H NMR: The proton NMR spectrum is expected to be simple and highly informative.
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Aldehyde Proton (CHO): A singlet peak is predicted in the highly deshielded region of δ 9.8-10.5 ppm . This significant downfield shift is characteristic of an aldehyde proton adjacent to an electron-deficient aromatic ring.[1]
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Aromatic Protons: Two signals are expected for the two protons on the benzene ring.
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One proton at C4, likely appearing as a doublet.
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One proton at C5, likely appearing as a doublet, coupled to the C4 proton. The exact chemical shifts in the δ 7.0-8.0 ppm range will depend on the combined electronic effects of the three halogen substituents.[1]
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-
-
¹³C NMR: The carbon NMR spectrum will confirm the carbon backbone.
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Carbonyl Carbon (C=O): A signal in the δ 185-195 ppm range, characteristic of an aldehyde.[1]
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Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, as the substitution pattern removes all symmetry. Carbons directly bonded to halogens (C2, C3, C6) will exhibit shifts influenced by their electronegativity, while the carbon attached to the aldehyde group (C1) will also be significantly deshielded.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is typically recorded from a solid sample pressed into a KBr disc or as a thin film.[5]
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~1705 cm⁻¹ (strong, sharp): This prominent band corresponds to the C=O (carbonyl) stretching vibration of the aromatic aldehyde.[6]
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~2850 cm⁻¹ and ~2750 cm⁻¹ (medium): These two bands are characteristic of the C-H stretching vibrations of the aldehyde group (Fermi doublets).[6]
-
~3100-3000 cm⁻¹ (weak): Aromatic C-H stretching vibrations.
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~1600-1450 cm⁻¹ (medium): Aromatic C=C ring stretching vibrations.
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~800-600 cm⁻¹ and ~700-500 cm⁻¹: These bands in the fingerprint region are attributable to C-Cl and C-Br stretching vibrations, respectively.[1]
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and information about the elemental composition.
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Molecular Ion Peak ([M]⁺): The most critical feature will be a complex cluster of peaks for the molecular ion due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This unique isotopic pattern is a definitive confirmation of the presence of one bromine and two chlorine atoms. The most abundant peak in this cluster will correspond to the molecule containing the most common isotopes (C₇H₃⁷⁹Br³⁵Cl₂O).
Synthesis and Mechanistic Considerations
A logical and efficient synthesis is crucial for accessing the target molecule for further research.
Retrosynthetic Analysis
The most straightforward retrosynthetic approach involves the disconnection of the C-Br bond, identifying 2,3-dichlorobenzaldehyde as the direct precursor. This precursor is commercially available, making this a convergent and practical strategy.
Caption: Retrosynthetic analysis for 6-Bromo-2,3-dichlorobenzaldehyde.
Proposed Synthetic Protocol: Electrophilic Bromination
This protocol is based on standard procedures for the bromination of deactivated aromatic rings.
Reaction: Bromination of 2,3-dichlorobenzaldehyde using N-Bromosuccinimide (NBS) and a catalytic amount of a strong acid.
Causality and Experimental Choices:
-
Starting Material: 2,3-Dichlorobenzaldehyde is chosen for its commercial availability and direct structural relationship to the target.[7]
-
Reagents:
-
N-Bromosuccinimide (NBS): A safe and convenient source of electrophilic bromine (Br⁺). It is preferred over liquid bromine for easier handling and improved selectivity.
-
Sulfuric Acid (H₂SO₄) or Trifluoroacetic Acid (TFA): A strong acid catalyst is required to polarize the Br-N bond in NBS, generating a more potent electrophile needed to attack the electron-deficient aromatic ring. The ring is deactivated by three electron-withdrawing groups (two Cl, one CHO).
-
-
Solvent: Dichloromethane (DCM) or Acetonitrile. These are relatively inert solvents that can dissolve the reactants.
-
Temperature: The reaction is typically run at or slightly above room temperature. Monitoring is crucial to prevent over-bromination or side reactions.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2,3-dichlorobenzaldehyde (1.0 eq) in dichloromethane.
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.1-0.2 eq) to the solution while stirring.
-
Bromination: Add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes. The reaction mixture may change color.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-6 hours).
-
Quenching: Once complete, slowly pour the reaction mixture into a beaker of ice-cold water.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.
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Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to yield pure 6-Bromo-2,3-dichlorobenzaldehyde.
Purification and Characterization Workflow
A self-validating protocol ensures the final product meets the required purity standards.
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- 5. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
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